molecular formula C19H26N2O4 B7349068 (5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one

(5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one

Cat. No. B7349068
M. Wt: 346.4 g/mol
InChI Key: ROIKUDCOSKFDOL-HFTRVMKXSA-N
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Description

(5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using (5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one in lab experiments include its potential as a chiral auxiliary in asymmetric synthesis and its potential as a drug candidate for the treatment of various diseases. However, its limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for the study of (5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of various diseases. In addition, studies could focus on the development of more efficient and cost-effective synthesis methods for this compound. Finally, studies could investigate the potential use of this compound as a tool for studying the role of acetylcholine in cognitive function.

Synthesis Methods

The synthesis of (5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one involves several steps. The starting material is (R)-6-methylmorpholin-3-one, which is reacted with benzyl bromide to form (R)-4-benzyl-6-methylmorpholin-3-one. This intermediate is then reacted with (S)-3-ethoxypyrrolidine-1-carboxylic acid to form the final product.

Scientific Research Applications

(5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

properties

IUPAC Name

(5S,6R)-4-benzyl-5-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-6-methylmorpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-3-24-16-9-10-20(12-16)19(23)18-14(2)25-13-17(22)21(18)11-15-7-5-4-6-8-15/h4-8,14,16,18H,3,9-13H2,1-2H3/t14-,16+,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIKUDCOSKFDOL-HFTRVMKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2C(OCC(=O)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)[C@@H]2[C@H](OCC(=O)N2CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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